molecular formula C20H27N3O3S B6124879 (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B6124879
M. Wt: 389.5 g/mol
InChI Key: RQPPFQLSNLLQIN-ROUUACIJSA-N
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Description

(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique bicyclic structure combined with an imidazole ring, which contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the 2-Methoxyethylsulfonyl Group: This step involves the reaction of the imidazole derivative with 2-methoxyethylsulfonyl chloride in the presence of a base.

    Formation of the Bicyclic Structure: The final step involves the cyclization of the intermediate compound to form the bicyclic structure, typically using a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of benzylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.

Medicine

In medicine, (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane stands out due to its unique bicyclic structure and the presence of an imidazole ring

Properties

IUPAC Name

(1S,4S)-2-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-26-9-10-27(24,25)20-21-12-19(15-22-13-17-7-8-18(22)11-17)23(20)14-16-5-3-2-4-6-16/h2-6,12,17-18H,7-11,13-15H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPPFQLSNLLQIN-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CC4CCC3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3C[C@H]4CC[C@H]3C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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